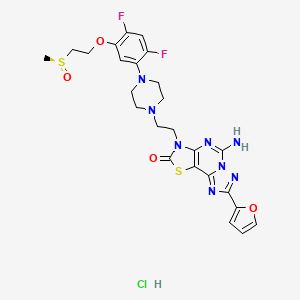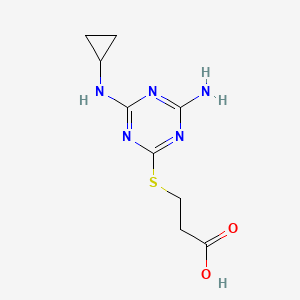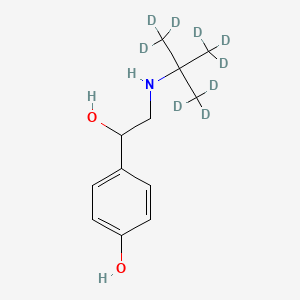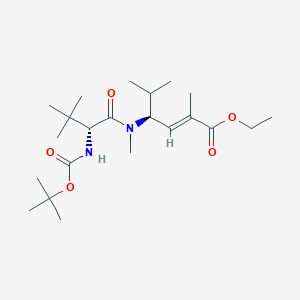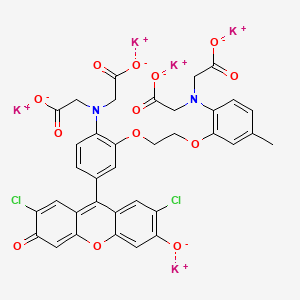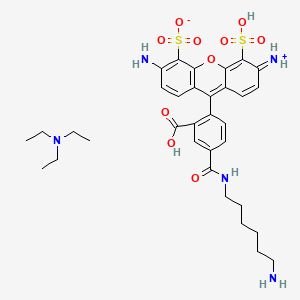
AF488 amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AF488 amine is a bright, green-fluorescent dye used extensively in scientific research. It is known for its high photostability and broad pH range stability (from pH 4 to 10). The dye is particularly useful for labeling biomolecules such as proteins, peptides, and antibodies, making it a valuable tool in various biological and chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AF488 amine is typically synthesized through the reaction of a primary amine with a reactive dye, such as Alexa Fluor 488 NHS ester. The reaction involves the formation of a stable amide bond between the amine group of the biomolecule and the NHS ester of the dye. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and buffered at pH 8.3 using sodium bicarbonate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the dye through gel filtration chromatography or dialysis to remove any unreacted dye and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
AF488 amine primarily undergoes conjugation reactions with electrophiles. It can participate in enzymatic transamination and can be conjugated with various biomolecules through its terminal amino group .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include NHS esters, electrophiles, and organic bases like N,N-diisopropylethylamine. The reactions are typically carried out in organic solvents such as DMF, DMSO, or ethanol .
Major Products Formed
The major products formed from these reactions are fluorescently labeled biomolecules, which can be used in various analytical and imaging techniques .
Applications De Recherche Scientifique
AF488 amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting nonfluorescent species.
Biology: Employed in flow cytometry and cell microscopy due to its high photostability and bright fluorescence.
Medicine: Utilized in immunohistochemistry and immunocytochemistry for labeling antibodies and other biomolecules.
Industry: Applied in quality control processes in food science and agriculture to analyze primary amines in samples
Mécanisme D'action
AF488 amine exerts its effects through its ability to form stable conjugates with biomolecules. The dye’s fluorescence is activated upon binding to the target molecule, allowing for the detection and visualization of the labeled biomolecule. The molecular targets include primary amines on proteins, peptides, and other biomolecules. The pathways involved in its mechanism of action include the formation of amide bonds and the subsequent fluorescence emission upon excitation .
Comparaison Avec Des Composés Similaires
AF488 amine is often compared with other fluorescent dyes such as fluorescein isothiocyanate (FITC) and Oregon Green 488. While all these dyes are used for similar applications, this compound is unique due to its higher photostability and broader pH range stability. This makes it more suitable for long-term imaging and applications in varying pH environments .
List of Similar Compounds
- Fluorescein isothiocyanate (FITC)
- Oregon Green 488
- Rhodamine 110 (R110)
- Alexa Fluor 532
Propriétés
Formule moléculaire |
C33H43N5O10S2 |
|---|---|
Poids moléculaire |
733.9 g/mol |
Nom IUPAC |
3-amino-9-[4-(6-aminohexylcarbamoyl)-2-carboxyphenyl]-6-azaniumylidene-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C27H28N4O10S2.C6H15N/c28-11-3-1-2-4-12-31-26(32)14-5-6-15(18(13-14)27(33)34)21-16-7-9-19(29)24(42(35,36)37)22(16)41-23-17(21)8-10-20(30)25(23)43(38,39)40;1-4-7(5-2)6-3/h5-10,13,29H,1-4,11-12,28,30H2,(H,31,32)(H,33,34)(H,35,36,37)(H,38,39,40);4-6H2,1-3H3 |
Clé InChI |
DEMRFAOFEHIAMK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC(=C(C=C1C(=O)NCCCCCCN)C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)

![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)




